Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate
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Overview
Description
Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate is an organic compound that belongs to the class of pyran derivatives. This compound is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom. The compound also features a hydroxymethyl group and a carboxylate ester group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate typically involves the reaction of a suitable precursor with reagents that introduce the hydroxymethyl and carboxylate ester groups. One common method involves the use of a dihydropyran derivative as the starting material, which undergoes hydroxymethylation and esterification under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Industrial production often employs advanced techniques such as flow chemistry, which allows for precise control over reaction parameters and improved safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ester group produces an alcohol.
Scientific Research Applications
Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylate ester groups play crucial roles in its reactivity and binding properties. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing their biological activity and function.
Comparison with Similar Compounds
Similar Compounds
Hydroxymethylfurfural: A compound with a similar hydroxymethyl group but a different ring structure.
Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: Another compound with a hydroxymethyl and carboxylate ester group but with a pyridine ring instead of a pyran ring.
Uniqueness
Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(10)8(6-9)4-2-3-5-12-8/h2-3,9H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLGLCDFXVLJMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC=CCO1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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